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Get Quote

The table below summarizes the core information available on Aderbasib.

Aspect Details

INCB7839) [1] Aderbasib (codenamed INCB7839) [1]

Primary Target Inhibitor of ADAM10 and ADAM17 [1].

Key Mechanism A "sheddase" inhibitor that blocks the proteolytic cleavage and release of

membrane-bound proteins [1].

Proposed
Application

Investigated as a potential adjunctive treatment for metastatic breast cancer to
suppress tumor cell proliferation [1].

Development
Status

Development was halted in 2011 after Phase II trials; it is currently not an active

clinical candidate [1].

Experimental Rationale & Pathway Analysis

Aderbasib's potential in tumor immunosurveillance stems from its inhibition of ADAM proteases,

particularly ADAM17. The diagram below outlines the core mechanism of ADAM17 and how Aderbasib

intervenes.
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The primary molecular mechanism of Aderbasib is the inhibition of ADAM17, which is also known as

TACE (TNF-α converting enzyme) [2]. By blocking this protease, Aderbasib prevents the ectodomain

shedding of over 90 substrates, many of which are critically involved in tumor formation and immune

regulation [2]. The table below details key substrates and their roles in the tumor microenvironment (TME).

ADAM17
Substrate

Role in Tumor Progression & Immune Response

TNF-α Drives inflammatory responses that can promote tumor cell survival and proliferation

[2].

EGFR Ligands Activates epidermal growth factor receptor signaling, supporting tumor growth (e.g., in

lung and breast carcinomas) [2].

IL-6R Generates soluble IL-6R, enabling trans-signaling that promotes pro-inflammatory

responses and is linked to chemotherapy resistance [2] [3].

L-Selectin Regulates T-cell adhesion and migration; shedding can impair lymphocyte trafficking

to tumor sites [2].

Notch
Receptor

Cleavage by ADAM10/17 is a key step in activating Notch signaling, which shapes

immune responses in the TME [4] [5].

General Protocol for Investigating Sheddase Inhibitors

Given the lack of specific protocols for Aderbasib, the following is a generalized framework for in vitro

studies of sheddase inhibitors like it. You will need to optimize all parameters based on your specific cell

model and research questions.

Protocol Step Details & Considerations

1. Cell Line
Selection

Use relevant cancer cell lines (e.g., breast, lung) or immune cells (T cells,

macrophages) known to express ADAM10/17 and relevant substrates [2].
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Protocol Step Details & Considerations

2. Compound
Preparation

Reconstitute Aderbasib in DMSO. Prepare a serial dilution for a dose-response
curve (e.g., 0.1 μM to 10 μM). Include a vehicle control (DMSO only).

3. Cell Treatment &
Stimulation

Plate cells and pre-treat with Aderbasib for 1-2 hours. Stimulate shedding with
agents like PMA (phorbol ester) or specific cytokines (e.g., IL-6, TNF-α) [2].

4. Sample
Collection

Collect cell culture supernatants to measure soluble substrate levels (e.g., by
ELISA). Harvest cell lysates for Western blot analysis of substrate cleavage and

total protein levels.

| 5. Functional Assays | • Cytotoxicity: Measure cancer cell viability (MTT assay). • Immune Cell

Activity: Co-culture treated cancer cells with T cells and assess T-cell activation (e.g., IFN-γ ELISA) or

cancer cell killing (cytotoxicity assay). | | 6. Data Analysis | Quantify inhibition of substrate shedding.

Correlate shedding inhibition with functional outcomes (e.g., enhanced T-cell-mediated killing). |

Research Implications and Future Directions

Although Aderbasib is no longer in clinical development, its mechanism remains highly relevant. Research

into ADAM10/17 inhibition continues to be a significant area of interest in immuno-oncology for several

reasons [2] [3]:

Overcoming Immunosuppression: By preventing the release of soluble factors that suppress
immune cell function, these inhibitors could enhance the activity of tumor-infiltrating lymphocytes and

improve responses to other immunotherapies.
Combination with Checkpoint Inhibitors: There is a strong rationale for combining sheddase

inhibitors with anti-PD-1/PD-L1 therapy. Inhibiting ADAM17 may prevent the release of soluble PD-L1
and other immunosuppressive molecules, potentially overcoming resistance to checkpoint blockade

[3].
Targeting the Soluble Proteome: The study of "soluble receptors" and other shed proteins is

emerging as a crucial frontier for understanding tumor immune evasion and developing new
biomarkers and therapeutic strategies [3].

Need Custom Synthesis?

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9715963/
https://www.smolecule.com/products/s547911?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9715963/
https://www.nature.com/articles/s12276-023-01150-6
https://www.nature.com/articles/s12276-023-01150-6
https://www.nature.com/articles/s12276-023-01150-6
https://www.smolecule.com/products/s547911?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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